

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclobendazole

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Compound of Interest

Compound Name: Cyclobendazole

Cat. No.: B1669400

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Abstract

Cyclobendazole, a member of the benzimidazole class of compounds, is a potent anthelmintic agent. This document provides a comprehensive technical overview of its chemical properties, synthesis, and mechanisms of action. It details the physicochemical characteristics of the molecule, provides a representative protocol for its chemical synthesis, and explores its primary biological activities. The established anthelmintic mechanism, involving the disruption of parasitic microtubule formation, is described alongside its emerging potential as an anticancer agent through the inhibition of the VEGFR-2 signaling pathway. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts.

Chemical and Physical Properties

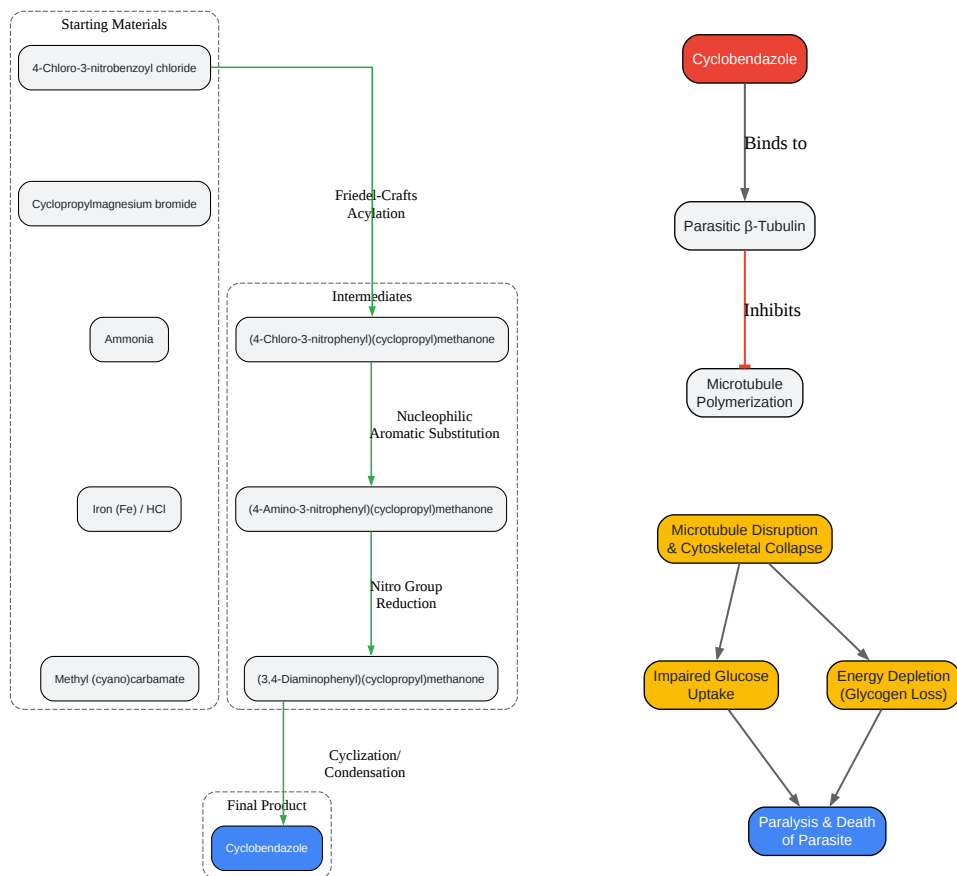
Cyclobendazole is a white to off-white crystalline solid.^{[1][2]} Its physicochemical properties are critical for its formulation, delivery, and biological activity. The compound is notably soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.^[2] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.^[2]

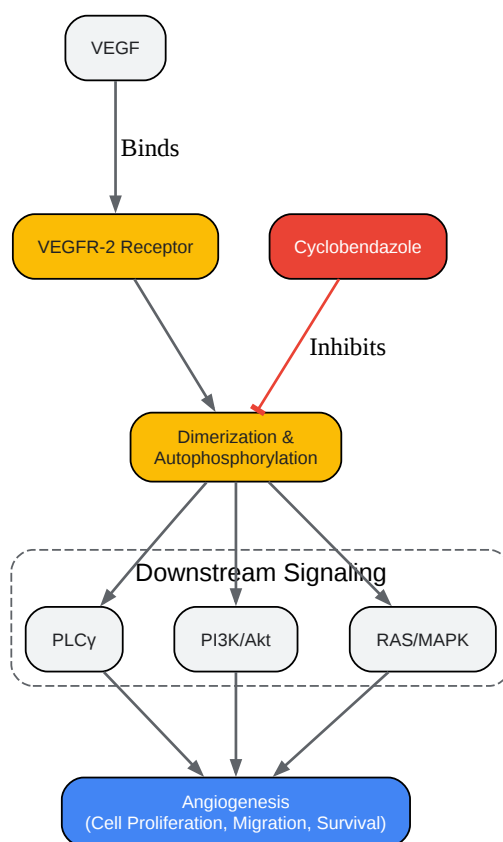
Table 1: Physicochemical Properties of **Cyclobendazole**

Property	Value	Source(s)
IUPAC Name	methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate	[3]
CAS Number	31431-43-3	
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₃	
Molecular Weight	259.26 g/mol	
Melting Point	250.5 °C	
Boiling Point	402.52 °C (estimate)	
Density	1.22 - 1.48 g/cm ³ (estimate)	
pKa (Strongest Acidic)	9.14 - 10.80	
Appearance	Crystalline solid, neat powder	
Solubility	Soluble in DMSO	
Storage Conditions	Short-term: 0-4 °C; Long-term: -20 °C	

Synthesis of Cyclobendazole

The synthesis of **Cyclobendazole**, as generally outlined in patent literature (U.S. Patent 3,657,267), involves a multi-step process culminating in the formation of the benzimidazole ring system. The core strategy involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. A representative synthetic pathway is detailed below.





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References

- 1. The antihelminthic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
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